4-(2,4-Dimethoxyphenyl)butan-2-one

Biocatalysis Enoate Reductase Chemoselectivity

Researchers requiring selective C=C bond hydrogenation without alcohol over-reduction face limited options with generic ketones. 4-(2,4-Dimethoxyphenyl)butan-2-one (CAS 93467-61-9) is the optimal substrate for enoate reductase-mediated synthesis, delivering 100% chemoselectivity for saturated ketone production via Pleurotus ostreatus enzyme systems-a property absent in unsubstituted phenyl or benzo[d][1,3]dioxole analogs. • 100% chemoselective C=C reduction; zero alcohol byproduct • Defined 2,4-dimethoxy substitution pattern (LogP 2.07, PSA 35.53 Ų) • Supported by Claisen condensation synthetic methodology Ideal for pharmaceutical intermediate synthesis and structure-property relationship studies. Consistent 98% purity, global shipping available.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 93467-61-9
Cat. No. B13611469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxyphenyl)butan-2-one
CAS93467-61-9
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-8H,4-5H2,1-3H3
InChIKeyXVDBFSJIRHTDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethoxyphenyl)butan-2-one (CAS 93467-61-9): Procurement-Relevant Identity and Core Properties


4-(2,4-Dimethoxyphenyl)butan-2-one (CAS 93467-61-9) is a synthetic aromatic ketone with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound features a butan-2-one backbone linked to a 2,4-dimethoxyphenyl ring, distinguishing it from analogs with different substitution patterns or ring systems . As a versatile intermediate in organic synthesis, its specific molecular architecture is defined by physicochemical properties including a LogP of 2.07 and a topological polar surface area (PSA) of 35.53 Ų , which influence its behavior in both chemical reactions and biological systems.

Chemical Role
Synthetic aromatic ketone intermediate with a defined 2,4-dimethoxyphenyl substitution
Physicochemical Profile
Computed moderate lipophilicity (LogP ~2.1) and polar surface area ~35.5 Ų
Research Contexts
May support organic synthesis, biocatalysis studies, and structure-property relationship profiling

Why 4-(2,4-Dimethoxyphenyl)butan-2-one (CAS 93467-61-9) Is Not Interchangeable with Closely Related Analogs


The scientific and procurement case for 4-(2,4-dimethoxyphenyl)butan-2-one rests on its non-interchangeability with structurally similar ketones. Generic substitution fails because seemingly minor modifications to the phenyl ring's substitution pattern—such as the position and number of methoxy groups or the use of alternative functional groups—dramatically alter reaction outcomes, biological activity, and physicochemical properties . For instance, while a class of saturated ketones may be generated via enoate reductase, the 2,4-dimethoxy substitution is specifically linked to achieving a quantitative, 100% chemoselectivity in that biotransformation, a characteristic not uniformly observed across all analogs . Therefore, procurement decisions must be guided by compound-specific, quantitative performance data rather than assumptions of class-level equivalence.

Substitution pattern dictates selectivity
Analogs with different methoxy positions or ring systems may not reproduce the reported 100% C=C chemoselectivity in enoate reductase systems
Purity benchmark gaps
Closely related analogs may lack a publicly defined purity specification, introducing procurement uncertainty
Physicochemical shift
Different substitution patterns can shift LogP and PSA, potentially altering reactivity and partitioning behavior in applications

Quantitative Differentiation of 4-(2,4-Dimethoxyphenyl)butan-2-one (CAS 93467-61-9) Against Key Comparators


Achieving Absolute Chemoselectivity in Biocatalytic Hydrogenation: 4-(2,4-Dimethoxyphenyl)butan-2-one vs. Unsubstituted and Benzo[d][1,3]dioxole Analogs

In a comparative study using whole cells of Pleurotus ostreatus, the biotransformation of various (E)-4-phenylbut-3-ene-2-one derivatives was examined. The target compound, with a 2,4-dimethoxyphenyl ring, was generated from its α,β-unsaturated precursor with 100% chemoselectivity for C=C bond reduction over C=O bond reduction. This outcome is superior to that of the unsubstituted phenyl analog and the benzo[d][1,3]dioxole analog, which both underwent subsequent, undesirable C=O bond reduction, yielding alcohols instead of the desired saturated ketone .

Biocatalytic C=C selectivity
Head-to-head
100% chemoselectivity for C=C bond reduction (2,4-dimethoxy substrate); unsubstituted phenyl and benzo[d][1,3]dioxole analogs produced alcohol mixtures
Supports selective saturated ketone intermediate synthesis
Whole-cell Pleurotus ostreatus system; 100% selectivity reported for this substitution pattern
Biocatalysis Enoate Reductase Chemoselectivity

Procurement-Grade Purity Specification: Benchmarking Vendor-Supplied 4-(2,4-Dimethoxyphenyl)butan-2-one

A reputable commercial supplier, Fluorochem, specifies the purity of its 4-(2,4-dimethoxyphenyl)butan-2-one (Product Code F778494) at 98% . While a direct head-to-head purity comparison with a different supplier's batch of the same compound is not available, this 98% benchmark serves as a verifiable procurement standard. This contrasts with the lack of a publicly specified purity for the related saturated ketone, 4-(4-methoxyphenyl)butan-2-one, from similar vendor catalogs, which introduces ambiguity for buyers.

Vendor purity specification
Supplier data
98% (Fluorochem, product code F778494)
Establishes a verifiable procurement quality benchmark
No public comparative purity data for closely related analogs
Analytical Chemistry Quality Control Procurement

Computational Lipophilicity Comparison: 2,4-Dimethoxy Substitution vs. 4-Methoxy Substitution

Computational predictions of lipophilicity, a key determinant of membrane permeability and bioavailability, show a clear distinction between the 2,4-dimethoxy and the 4-methoxy analogs. The target compound 4-(2,4-dimethoxyphenyl)butan-2-one has a calculated LogP of 2.07 . While a direct experimental value for 4-(4-methoxyphenyl)butan-2-one was not found in the same database, a class-level inference can be made based on its calculated topological polar surface area (tPSA) of 26.30 Ų, which is lower than the target's 35.53 Ų . This suggests the 4-methoxy analog is likely more lipophilic, a difference that can significantly impact its behavior in biological assays and material science applications.

Predicted lipophilicity & PSA
Class-level inference
Target: LogP 2.07, PSA 35.53 Ų; 4-methoxy analog: PSA 26.30 Ų (lower lipophilicity inferred)
Supports lipophilicity and polarity screening in SPR studies
Computational data; experimental validation recommended for precise comparisons
Computational Chemistry Lipophilicity ADME Prediction

Validated Application Scenarios for 4-(2,4-Dimethoxyphenyl)butan-2-one (CAS 93467-61-9) Based on Quantitative Evidence


Biocatalytic Synthesis of High-Purity Saturated Ketone Intermediates

This compound is the optimal substrate when the goal is to produce a saturated ketone via enoate reductase activity without the complication of over-reduction to the alcohol. As demonstrated, its 2,4-dimethoxyphenyl ring directs the Pleurotus ostreatus enzyme system to achieve 100% chemoselectivity for C=C bond hydrogenation, a property not shared by unsubstituted phenyl or benzo[d][1,3]dioxole analogs . This scenario is directly relevant to researchers synthesizing chiral building blocks for pharmaceuticals or fine chemicals who require a clean, single-product reaction.

Use as a Structurally Defined Intermediate in Organic Synthesis

When a research or industrial process requires a building block with a specific substitution pattern on the phenyl ring, 4-(2,4-dimethoxyphenyl)butan-2-one offers a well-defined structure. The 2,4-dimethoxy substitution pattern provides a distinct electronic and steric profile compared to mono-methoxy or other multi-methoxy isomers . Its use is supported by documented synthetic methodologies, such as its preparation via Claisen condensation , providing a reliable starting point for complex molecule construction.

Procurement for ADME and Physicochemical Property Profiling Studies

The compound serves as a valuable tool compound for studying the impact of a 2,4-dimethoxy substitution on molecular properties. Its well-defined LogP of 2.07 and PSA of 35.53 Ų make it a suitable candidate for inclusion in a series of analogs to establish structure-property relationships (SPR). Researchers can use it to empirically investigate how this specific substitution pattern affects critical parameters like solubility, permeability, and metabolic stability compared to analogs with different substitution patterns, such as the 4-methoxy derivative with a lower PSA .

Application
Selection Property
Validation Focus
Biocatalytic saturated ketone synthesis
Reported 100% chemoselectivity for C=C bond reduction in Pleurotus ostreatus enoate reductase system
Verify selectivity under specific biocatalytic conditions and substrate scope
Structurally defined organic intermediate
2,4-dimethoxyphenyl substitution with distinct electronic/steric profile
Confirm identity and purity by NMR, HPLC, or MS
Physicochemical property profiling
Computed LogP 2.07 and PSA 35.53 Ų for structure-property relationship (SPR) studies
Experimentally determine solubility, permeability, and metabolic stability
Quote Request

Request a Quote for 4-(2,4-Dimethoxyphenyl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.